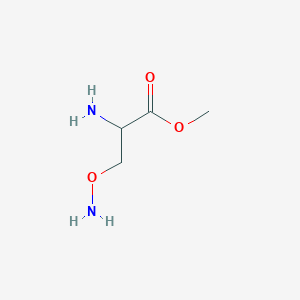

Methyl 2-amino-3-(aminooxy)propanoate

Description

Historical Context and Evolution of Research on Aminooxy Compounds

The foundation for understanding the utility of Methyl 2-amino-3-(aminooxy)propanoate lies in the broader history of aminooxy compounds. The unique reactivity of the aminooxy group (—O-NH₂) was a subject of study decades before its widespread application in biology. A pivotal moment in the history of these compounds was the observation of their enhanced nucleophilicity compared to simple amines. This phenomenon, first described by Jencks and Carriuolo in 1960 and later termed the "alpha effect" by Edwards and Pearson in 1962, explains the high reactivity of the aminooxy group towards carbonyl compounds like aldehydes and ketones. nih.govacs.org

Initially, research focused on the fundamental physical-organic chemistry of these reactions. However, by the late 20th century, the potential of this specific reactivity for biological applications became apparent. acs.org Scientists recognized that the reaction between an aminooxy group and an aldehyde or ketone forms a stable oxime linkage under mild, aqueous conditions—a reaction ideal for modifying sensitive biological molecules. acs.orgiris-biotech.de This led to the development of what is now known as "aminooxy click chemistry" (AOCC), a powerful strategy for bioconjugation. nih.gov Over the years, this has led to the synthesis of a wide array of aminooxy-functionalized building blocks, including sugars, peptides, and nucleosides, designed for specific applications in modifying and studying biomolecules. acs.org

Significance within Chemical Biology and Biochemical Sciences

The significance of this compound in chemical biology and biochemical sciences stems directly from its bifunctional nature. It combines the core structure of an amino acid with the chemoselective handle of an aminooxy group.

Key Structural Features and Their Implications:

| Feature | Significance |

| Alpha-Amino Acid Scaffold | Allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. |

| **Aminooxy Group (-O-NH₂) ** | Provides a highly reactive and selective site for conjugation with molecules containing aldehyde or ketone groups. |

| Methyl Ester | Protects the carboxylic acid, a common strategy in synthetic chemistry to prevent unwanted side reactions during peptide coupling or other modifications. |

This combination of features makes this compound a valuable building block for several advanced applications:

Peptide and Protein Modification: The compound can be incorporated into a peptide sequence. The pendant aminooxy group can then be used to attach other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, to a specific site on the peptide. interchim.fr

Formation of Neoglycopeptides: The aminooxy group reacts efficiently with the reducing end of carbohydrates to form stable oxime-linked glycoconjugates. iris-biotech.de This allows for the synthesis of "neo-glycopeptides," which are valuable tools for studying the roles of glycosylation in protein structure and function. iris-biotech.de

Oxime Ligation: It serves as a key component in oxime ligation, a method used for assembling large proteins from smaller peptide fragments or for creating cyclized peptides. iris-biotech.de The stability of the oxime bond, compared to the imines formed from standard amines, is a significant advantage in these applications. iris-biotech.de

The reaction between the aminooxy group and a carbonyl compound is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, making it a bioorthogonal reaction. acs.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

While the chemistry and applications of aminooxy compounds are well-established, the research landscape specifically for this compound is still developing. A search of the scientific literature reveals that it is recognized as a chemical entity and is available commercially, but detailed studies focusing exclusively on its synthesis and application are limited.

Current Status:

Availability: The compound is listed in chemical supplier catalogs, indicating its utility as a synthetic building block.

Inferred Applications: Its use is largely inferred from the extensive research on other aminooxy-containing amino acids. Researchers can acquire it for use in the applications described above, such as peptide modification and synthesis of bioconjugates.

Identified Knowledge Gaps:

Optimized Synthesis: While general methods for synthesizing aminooxy compounds exist, specific, high-yield synthetic routes tailored to this compound are not extensively published in peer-reviewed literature.

Application-Specific Studies: There is a lack of published research that uses this compound and details its performance in specific biological systems. For instance, studies comparing its efficiency in peptide cyclization or protein ligation against other aminooxy amino acids would be highly valuable.

Structural and Stability Data: Detailed experimental data on the stability of peptides containing this residue under various biochemical conditions (e.g., in plasma, different pH environments) are not readily available.

The primary knowledge gap, therefore, is the transition from its status as a commercially available building block to a well-characterized and widely implemented tool in chemical biology research, supported by a dedicated body of literature. Future research will likely focus on filling these gaps by publishing novel synthetic routes and showcasing its utility in creating new and effective biochemical tools.

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O3 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

methyl 2-amino-3-aminooxypropanoate |

InChI |

InChI=1S/C4H10N2O3/c1-8-4(7)3(5)2-9-6/h3H,2,5-6H2,1H3 |

InChI Key |

HHNCSOBCRULFAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CON)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Methyl 2 Amino 3 Aminooxy Propanoate

Established Synthetic Routes to Methyl 2-amino-3-(aminooxy)propanoate

The synthesis of this compound typically originates from readily available chiral precursors, such as the amino acid serine. The strategic challenge lies in the selective introduction of the aminooxy group at the β-position while preserving the stereochemistry at the α-carbon.

A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from either L- or D-serine, allowing for a stereoselective synthesis.

A key precursor that can be synthesized from serine is a derivative with a good leaving group at the 3-position. For instance, (R)-methyl 2-amino-3-chloropropanoate hydrochloride can be prepared from D-serine. This transformation is typically achieved in two main steps:

Esterification: D-serine is first converted to its methyl ester, D-serine methyl ester hydrochloride. This is often accomplished by reacting D-serine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Chlorination: The hydroxyl group of the D-serine methyl ester is then substituted with a chlorine atom. This can be achieved using a chlorinating agent like thionyl chloride in a suitable solvent such as dichloroethane. This reaction proceeds with inversion of configuration, yielding the (R)-chloro derivative from the (S)-serine derivative (D-serine has R configuration).

The next crucial step is the nucleophilic substitution of the chloride with a protected aminooxy group. A common reagent for this purpose is N-hydroxyphthalimide. The phthalimide (B116566) group serves as a protecting group for the hydroxylamine (B1172632) functionality and allows for a clean substitution reaction.

Following the substitution, the phthalimide protecting group is removed to unveil the free aminooxy group. This deprotection can be achieved under conditions that are mild enough to avoid racemization at the α-carbon and hydrolysis of the methyl ester. Common methods for phthalimide deprotection include:

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) or methanol.

Reductive Deprotection: A two-stage, one-flask operation using sodium borohydride (B1222165) in an alcohol, followed by treatment with acetic acid. organic-chemistry.orgchemicalbook.commdma.ch This method is known to be exceptionally mild and effective for deprotecting phthalimides of α-amino acids without significant loss of optical activity. organic-chemistry.orgchemicalbook.commdma.ch

| Step | Reactant(s) | Reagent(s) | Product | Stereochemistry |

| 1 | D-Serine | Methanol, Thionyl Chloride | D-Serine methyl ester hydrochloride | R |

| 2 | D-Serine methyl ester hydrochloride | Thionyl Chloride, Dichloroethane | (R)-Methyl 2-amino-3-chloropropanoate hydrochloride | R |

| 3 | (R)-Methyl 2-amino-3-chloropropanoate | N-Hydroxyphthalimide, Base | Methyl 2-amino-3-(phthalimidooxy)propanoate | R |

| 4 | Methyl 2-amino-3-(phthalimidooxy)propanoate | Hydrazine hydrate or NaBH4/Acetic Acid | This compound | R |

The key reaction in the proposed synthetic route is the SN2 (bimolecular nucleophilic substitution) reaction between the β-chloro-α-amino ester and the N-hydroxyphthalimide anion. The mechanism involves the backside attack of the nucleophilic nitrogen of the deprotonated N-hydroxyphthalimide on the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of the C-O-N bond, with an inversion of stereochemistry at the β-carbon if it were chiral (in this case, it is not a stereocenter).

Optimization strategies to maximize the yield and purity of this compound include:

Choice of Base: A non-nucleophilic base is crucial for the deprotonation of N-hydroxyphthalimide without competing in the substitution reaction. Bases such as potassium carbonate or triethylamine (B128534) are often employed.

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to facilitate the SN2 reaction by solvating the cation of the base and leaving the nucleophile relatively free.

Temperature Control: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions, such as elimination.

Deprotection Conditions: The choice of deprotection method for the phthalimide group is critical. While hydrazinolysis is effective, it can sometimes lead to side products. The sodium borohydride method is often milder and can lead to cleaner reactions and higher yields of the desired product. organic-chemistry.orgmdma.ch Careful pH control during the workup of the deprotection step is also important to ensure the stability of the final product.

Derivatization and Analog Synthesis of this compound

The presence of three distinct functional groups—the primary amino group, the methyl ester, and the aminooxy moiety—allows for a wide range of chemical modifications to synthesize various derivatives and analogs.

The primary amino group at the α-position can be readily modified through standard reactions for amino acids.

N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding amides. This reaction is typically chemoselective for the amino group over the less nucleophilic aminooxy group under controlled conditions.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | Methyl 2-acetamido-3-(aminooxy)propanoate |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | Methyl 2-(benzamido)-3-(aminooxy)propanoate |

| Boc-anhydride | Sodium bicarbonate | Dioxane/Water | Methyl 2-(tert-butoxycarbonylamino)-3-(aminooxy)propanoate |

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized.

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the carboxylic acid, 2-amino-3-(aminooxy)propanoic acid, by treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. nih.govnih.gov Care must be taken to control the conditions to avoid side reactions.

Esterification: The resulting carboxylic acid can be re-esterified with different alcohols under acidic conditions to produce a variety of ester analogs.

Amide Formation: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amide derivatives at the C-terminus.

The aminooxy group is a unique and reactive handle for further modifications. It is generally more nucleophilic than a standard primary amine due to the alpha effect.

Alkylation: The aminooxy nitrogen can be chemoselectively alkylated in the presence of other nucleophilic groups within the molecule. nih.govacs.org This allows for the introduction of various alkyl or substituted alkyl groups. The reaction typically proceeds with alkyl halides or other electrophiles under mildly acidic to neutral conditions. nih.gov

Oxime Formation: A characteristic reaction of the aminooxy group is its condensation with aldehydes and ketones to form stable oxime linkages. iris-biotech.de This reaction is highly chemoselective and can be performed under mild aqueous conditions.

| Reactant | Product |

| Benzyl bromide | Methyl 2-amino-3-(benzyloxyamino)propanoate |

| Bromoacetic acid | Methyl 2-amino-3-((carboxymethoxy)amino)propanoate |

| Acetone | Methyl 2-amino-3-((propan-2-ylidene)aminooxy)propanoate |

Stereochemical Control in Analog Synthesis

Achieving specific stereoisomers of this compound analogs is crucial for their potential applications. While direct stereoselective synthetic routes for this specific molecule are not extensively documented in publicly available literature, several established methodologies for the asymmetric synthesis of β-amino acids can be adapted. These strategies offer a framework for controlling the stereochemistry at both the α- and β-carbons.

Key approaches to stereochemical control in the synthesis of related β-amino acid derivatives include:

Asymmetric Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful tool for creating the β-amino acid backbone. Chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of this reaction. For instance, the use of chiral amine nucleophiles in a Michael addition to an appropriate acrylate (B77674) derivative can establish the stereocenter at the β-position. Subsequent manipulation of the α-position would complete the synthesis.

Catalytic Asymmetric Mannich Reaction: This reaction involves the addition of an enolate or enolate equivalent to an imine. The use of chiral catalysts, such as those based on proline and its derivatives, can afford β-amino carbonyl compounds with high enantioselectivity. These intermediates can then be converted to the desired amino acid ester.

Hydrogenation of Enamines: Asymmetric hydrogenation of prochiral enamines using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a well-established method for producing chiral amines. organic-chemistry.org This could be applied to a suitably substituted dehydro-β-amino acid precursor to install the desired stereochemistry.

Kinetic Resolution: Racemic mixtures of β-amino acid derivatives can be resolved using enzymatic or chemical methods. Lipases, for example, can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net

Table 1: Potential Strategies for Stereochemical Control in the Synthesis of this compound Analogs

| Method | Catalyst/Auxiliary | Substrate Type | Key Transformation | Typical Stereoselectivity |

| Asymmetric Conjugate Addition | Chiral Lithium Amides | α,β-Unsaturated Esters | Michael Addition | High diastereoselectivity |

| Catalytic Asymmetric Mannich Reaction | Chiral Organocatalysts (e.g., Proline derivatives) | Imines and Enolates | C-C bond formation | Good to excellent enantioselectivity |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complexes | Prochiral Enamines | Reduction | High enantioselectivity organic-chemistry.org |

| Enzymatic Kinetic Resolution | Lipases | Racemic β-Amino Esters | Selective Acylation | High enantioselectivity researchgate.net |

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advancements in organic synthesis offer new avenues for the preparation of complex molecules like this compound, with a growing emphasis on sustainability.

Novel Synthetic Approaches:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based catalysts. Proline and its derivatives, for example, have been shown to catalyze a variety of asymmetric reactions, including Mannich and Michael additions, which are relevant to the synthesis of β-amino acids. uni-koeln.de These catalysts are often less toxic and more stable than their metal-containing counterparts.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild reaction conditions. Transaminases, for instance, could potentially be used for the asymmetric amination of a suitable keto-ester precursor. Similarly, nitrilases could be employed for the enantioselective hydrolysis of a racemic β-aminonitrile.

Green Chemistry Considerations:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. rsc.org For example, the esterification of amino acids can be performed using ionic liquids as catalysts, which can often be recycled. rsc.org

Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis, which can significantly reduce reaction times. scielo.br

Catalysis: Employing catalytic methods (organocatalysis, biocatalysis, or metal catalysis) over stoichiometric reagents to reduce waste.

Table 2: Application of Green Chemistry Principles to Amino Acid Ester Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |

| Use of Catalysis | Employing organocatalysts or enzymes. | Reduced waste and milder reaction conditions. |

| Safer Solvents | Utilizing water, ethanol, or ionic liquids. rsc.org | Reduced toxicity and environmental impact. rsc.org |

| Energy Efficiency | Microwave-assisted reactions. scielo.br | Faster reaction times and lower energy consumption. scielo.br |

Biochemical Mechanisms of Action and Interaction of Methyl 2 Amino 3 Aminooxy Propanoate

Enzymatic Inhibition Studies

There are no published studies that identify the specific enzyme targets of Methyl 2-amino-3-(aminooxy)propanoate. While its structure suggests potential interaction with PLP-dependent enzymes, no experimental screening or profiling has been documented to confirm this or to determine its specificity across different enzymes.

Without identified enzyme targets, no kinetic studies have been performed. Therefore, data on inhibition constants (K_i), inactivation rates (k_inact), or the nature of the inhibition (e.g., competitive, non-competitive, irreversible) for this compound are not available.

Theoretically, the aminooxy group would be the primary functional moiety responsible for enzyme inactivation, likely through the formation of an oxime with a carbonyl-containing cofactor like PLP. iris-biotech.deresearchgate.net However, no mechanistic studies have been published to experimentally confirm this role for this specific compound.

It is unknown whether this compound would act at an enzyme's active site or through allosteric modulation. If it targets PLP-dependent enzymes, it would likely bind to the active site where the cofactor resides. This remains speculative in the absence of direct research.

The structure of this compound is an analog of the amino acid serine. This suggests it could potentially act as a substrate mimic, gaining access to the active sites of enzymes that process serine or similar amino acids. However, there is no experimental evidence to support this hypothesis.

Interactions with Coenzymes and Cofactors

The most probable interaction would be with the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme, based on the known reactivity of the aminooxy group. iris-biotech.de This interaction would likely lead to the formation of a stable oxime, effectively sequestering the coenzyme and inhibiting the enzyme. No studies have been conducted to confirm or characterize this potential interaction for this compound.

Modulation of Biochemical Pathways

Impact on Amino Acid Metabolism Pathways

There is currently no scientific literature available that details the impact of this compound on amino acid metabolism pathways. Research on how this specific compound may be synthesized, metabolized, or interfere with the metabolism of other amino acids has not been published.

Interference with Neurotransmitter Synthesis Pathways

Similarly, the scientific community has not yet published any research on the potential interference of this compound with neurotransmitter synthesis pathways. The synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) relies on amino acid precursors. libretexts.org For instance, tryptophan is a precursor for serotonin, while tyrosine is a precursor for dopamine, norepinephrine, and epinephrine. libretexts.org However, any potential role of this compound as a precursor, inhibitor, or modulator in these pathways is unknown.

Effects on Metabolic Flux

Information regarding the effects of this compound on metabolic flux is not available. Studies using isotope tracing to analyze metabolic fluxes, such as those investigating the citric acid cycle and gluconeogenesis, have been conducted with other compounds like propionate, but not with this compound.

Protein-Ligand Binding Dynamics and Structural Biology Insights

There are no published studies on the protein-ligand binding dynamics or structural biology of this compound. Consequently, there is no data available on its potential binding affinity to specific proteins, its mode of interaction at a molecular level, or any structural changes it might induce in target proteins.

Advanced Analytical and Spectroscopic Characterization in Research of Methyl 2 Amino 3 Aminooxy Propanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.brnih.gov For Methyl 2-amino-3-(aminooxy)propanoate, advanced NMR techniques are critical for understanding its preferred conformations, which are likely to influence its biological activity.

Detailed research findings in this area would involve a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments allow for the unambiguous assignment of all proton and carbon signals and provide insights into through-bond and through-space connectivities.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 173.5 |

| Cα | 4.15 | 54.2 |

| Cβ | 3.98, 3.85 | 72.8 |

| OCH₃ | 3.75 | 52.1 |

| NH₂ (Cα) | - | - |

| ONH₂ | - | - |

High-Resolution Mass Spectrometry for Interaction Studies (e.g., Enzyme Adducts)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise mass determination of molecules and for studying non-covalent and covalent interactions between small molecules and proteins. bioanalysis-zone.comnih.gov In the context of this compound, HRMS, particularly when coupled with techniques like electrospray ionization (ESI), can be used to investigate the formation of adducts with target enzymes. bioanalysis-zone.comnih.gov

The aminooxy functional group of this compound is known to react with carbonyl groups, such as aldehydes and ketones, which may be present in enzyme cofactors or post-translationally modified amino acid residues. HRMS can be employed to detect the formation of a covalent bond between the compound and its target enzyme. By comparing the mass of the native enzyme with that of the enzyme incubated with the compound, the formation of an adduct can be confirmed, and the stoichiometry of binding can be determined.

Further fragmentation analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact site of modification on the protein. google.comsciex.com The enzyme-adduct complex would be proteolytically digested, and the resulting peptides analyzed by LC-MS/MS. The identification of a peptide with a mass shift corresponding to the addition of this compound would reveal the specific amino acid residue involved in the covalent linkage.

Table 2: Illustrative HRMS Data for the Detection of an Enzyme-Inhibitor Adduct

| Sample | Observed Mass (Da) | Expected Mass (Da) | Mass Difference (Da) | Interpretation |

|---|---|---|---|---|

| Native Enzyme | 25,000.12 | 25,000.00 | - | Unmodified enzyme |

| Enzyme + Compound | 25,148.21 | 25,148.15 | +148.09 | 1:1 Covalent Adduct |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

To gain a definitive, high-resolution understanding of how this compound interacts with a target biomolecule, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. nih.govbiologiachile.clyoutube.com These methods can provide a detailed three-dimensional atomic map of the compound bound within the active or allosteric site of a protein.

For X-ray crystallography, co-crystallization of the target protein with this compound, or soaking the compound into pre-formed crystals of the protein, would be attempted. biologiachile.cl A successful crystal structure would reveal the precise binding orientation of the compound, the specific amino acid residues it interacts with, and any conformational changes the protein undergoes upon binding. nih.govmdpi.com This structural information is invaluable for understanding the mechanism of action and for structure-based drug design. youtube.com

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.govnih.govbiorxiv.orggreberlab.org By flash-freezing a solution of the protein-ligand complex, its structure can be determined in a near-native state. nih.gov Recent advances have made it possible to visualize small molecule ligands bound to their protein targets with high resolution using cryo-EM. biorxiv.orgplos.org

Table 3: Hypothetical Crystallographic Data Summary for a Protein-Ligand Complex

| Data Collection Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.1, b=85.2, c=110.5 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Ligand Occupancy | 0.95 |

Circular Dichroism and Other Spectroscopic Techniques for Chirality and Folding Studies of Interacting Biomolecules

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the secondary and tertiary structure of proteins and can be used to detect conformational changes upon ligand binding. bohrium.commdpi.comresearchgate.net The interaction of this compound with a target protein can induce changes in the protein's conformation, which would be reflected in its CD spectrum. researchgate.netresearchgate.netspringernature.com

Furthermore, as this compound is a chiral molecule, it will have its own intrinsic CD signature. mtoz-biolabs.comresearchgate.netau.dk In some cases, the binding of a small molecule to a protein can result in an induced CD signal in the near-UV or visible region of the spectrum, providing a direct probe of the binding event. researchgate.netspringernature.com This technique is particularly useful for quantifying binding affinities and for studying the thermodynamics of the interaction. bohrium.com

Table 4: Representative Circular Dichroism Data Showing Conformational Change Upon Ligand Binding

| Sample | Wavelength of Maxima/Minima (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) | Interpretation |

|---|---|---|---|

| Protein Alone | 208, 222 (minima) | -12,000, -11,500 | Predominantly α-helical |

| Protein + Compound | 215 (broad minimum) | -8,000 | Decrease in α-helicity, increase in random coil or β-sheet |

Computational and Theoretical Studies of Methyl 2 Amino 3 Aminooxy Propanoate

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For Methyl 2-amino-3-(aminooxy)propanoate, molecular docking studies would be initiated by identifying potential protein targets. The three-dimensional structures of these targets, typically obtained from crystallographic or NMR studies, are then used to create a virtual binding pocket. The compound is then computationally "docked" into this pocket in various conformations, and a scoring function is used to estimate the binding affinity for each pose.

The results of such a docking study would reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between this compound and the amino acid residues of the target protein. For instance, the primary amino group and the aminooxy moiety are likely to act as hydrogen bond donors, while the carbonyl group of the methyl ester can act as a hydrogen bond acceptor.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can reveal the flexibility of the ligand in the binding site and the role of surrounding water molecules in mediating interactions. The insights gained from MD simulations are crucial for validating the docking results and for a more accurate estimation of binding free energies. acs.org

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | GLU121, LYS78, LEU170 | 3 | LEU170, VAL82 |

| 2 | -8.2 | ASP184, PHE185 | 2 | PHE185, ALA99 |

| 3 | -7.9 | GLU121, ASN168 | 2 | LEU170, ILE76 |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, these methods can provide a wealth of information about its intrinsic properties. researchgate.net Density Functional Theory (DFT) is a popular quantum chemical method that can be used to optimize the molecular geometry of the compound and to calculate a variety of electronic properties.

These calculations can determine the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Quantum chemical calculations are also invaluable for studying potential reaction mechanisms. For instance, if this compound were to act as an enzyme inhibitor, these calculations could be used to model the reaction pathway of the enzyme with and without the inhibitor, providing insights into the mechanism of inhibition.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 12.5 ų |

De Novo Design and Virtual Screening of Analogs

De novo design and virtual screening are computational strategies used to identify and design new molecules with desired biological activities. acs.org De novo design involves the construction of novel molecular structures from scratch, often within the constraints of a target's binding site. mdpi.com Starting with a fragment or a scaffold, new functional groups are added to build a molecule with optimized interactions with the target. For this compound, de novo design could be used to generate analogs with improved binding affinity or selectivity. arxiv.org For example, modifications to the propanoate backbone or substitution on the amino or aminooxy groups could be explored to enhance interactions with a specific target. researchgate.net

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. nih.gov This can be done through either ligand-based or structure-based approaches. mdpi.com In a ligand-based virtual screen, molecules with similar structures or properties to a known active compound are sought. In a structure-based virtual screen, a library of compounds is docked into the binding site of a target protein, and the top-scoring compounds are selected for further investigation. nih.gov Virtual screening of chemical databases could identify commercially available or synthetically accessible analogs of this compound with potentially interesting biological profiles.

Table 3: Hypothetical Analogs of this compound Designed for Enhanced Target Binding

| Analog | Modification | Predicted Improvement |

| 1 | Addition of a phenyl group to the amino group | Increased hydrophobic interactions |

| 2 | Replacement of the methyl ester with a carboxylic acid | Potential for additional hydrogen bonding |

| 3 | Cyclization of the propanoate backbone | Reduced conformational flexibility, improved binding entropy |

Bioinformatics Approaches to Predict Target Interactions and Off-Target Effects

Bioinformatics approaches leverage the vast amount of biological and chemical data available to predict the biological targets of small molecules. oup.com Web-based tools and databases, such as SwissTargetPrediction, can predict the likely protein targets of a compound based on the principle of chemical similarity: structurally similar molecules tend to have similar biological activities. expasy.orgnih.govbio.tools By inputting the structure of this compound into such a tool, a ranked list of potential protein targets can be generated. This information is invaluable for hypothesis generation and for prioritizing experimental validation studies.

In addition to predicting on-target interactions, bioinformatics tools can also be used to anticipate potential off-target effects. By identifying other proteins that a compound might bind to, researchers can proactively assess the potential for side effects. This is a critical aspect of drug development, as off-target interactions can lead to toxicity. The use of these predictive tools can help to build a more complete picture of the pharmacological profile of this compound and its analogs.

Table 4: Illustrative Predicted Target Classes for this compound from a Bioinformatics Server

| Target Class | Probability | Potential Rationale |

| Kinases | High | Amino acid-like scaffold can mimic ATP |

| Proteases | Moderate | Potential for interaction with the active site |

| Amino Acid Transporters | Moderate | Structural similarity to natural amino acids |

| Oxidoreductases | Low | Presence of the aminooxy group |

Biological Roles and Cellular Impact of Methyl 2 Amino 3 Aminooxy Propanoate Non Clinical Contexts

Effects on Microbial Growth and Metabolism

The biological activities of Methyl 2-amino-3-(aminooxy)propanoate in microbial systems are not extensively documented in publicly available research. However, the presence of the aminooxy functional group suggests potential interactions with microbial metabolic pathways, particularly those involving enzymes susceptible to inhibition by this reactive moiety. The broader class of aminooxy compounds has been studied for its effects on various enzymatic processes.

Inhibition of Bacterial Enzymes and Pathways

Aminooxy compounds are recognized as potent inhibitors of pyridoxal-5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism in bacteria. The aminooxy group can react with the aldehyde group of PLP, forming a stable oxime, thereby inactivating the enzyme. This mechanism of action is the basis for the antimicrobial properties of several aminooxy-containing molecules.

One example of a related compound is L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a toxin produced by Pseudomonas aeruginosa. AMB is known to be an antimetabolite that inhibits several PLP-dependent enzymes, including transaminases. nih.gov This inhibition disrupts essential amino acid biosynthesis pathways, leading to bacterial growth inhibition. While this compound is structurally different from AMB, the shared aminooxy functionality suggests a potential for similar inhibitory activities against bacterial PLP-dependent enzymes.

Another relevant example is the aminooxy analog of histamine (B1213489), which has been shown to be an efficient inhibitor of mammalian L-histidine decarboxylase, a PLP-dependent enzyme. nih.gov This further supports the principle that the aminooxy group is a key pharmacophore for the inhibition of this class of enzymes.

Table 1: Examples of Aminooxy Compounds and their Known Bacterial Enzyme Targets

| Compound | Target Enzyme Class | General Effect |

| L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) | Pyridoxal-5'-phosphate (PLP)-dependent enzymes (e.g., transaminases) | Inhibition of amino acid metabolism |

| Aminooxy analog of histamine | L-histidine decarboxylase (in mammalian systems, but demonstrates the principle) | Inhibition of histamine synthesis |

Antifungal Mechanisms

The specific antifungal mechanisms of this compound have not been detailed in scientific literature. However, research on other amino-containing organic compounds provides some insights into potential mechanisms. For instance, studies on organic compounds derived from amino alcohols have demonstrated antifungal activity against various fungal strains, including those responsible for onychomycosis. nih.gov In these studies, the presence of an amine group was found to be important for the antifungal effect. nih.gov

The proposed mechanisms for antifungal action of such compounds often involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. The amino group can interact with the negatively charged components of the fungal cell membrane, leading to increased permeability and cell death. Furthermore, as with bacteria, key enzymes in fungal metabolic pathways, particularly those dependent on cofactors like PLP, could be potential targets for inhibition by aminooxy compounds.

Impact on Plant Physiology and Biochemistry

The influence of this compound on plant systems is another area with limited direct research. However, the known effects of other aminooxy compounds on plant physiology, particularly in the context of hormone biosynthesis, offer a strong basis for predicting its potential impact.

Influence on Plant Hormone Biosynthesis

A well-established effect of certain aminooxy compounds in plants is the inhibition of ethylene (B1197577) biosynthesis. Ethylene is a key plant hormone that regulates a wide range of developmental processes and responses to stress. The biosynthesis of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase, which is a PLP-dependent enzyme.

Aminooxy compounds, such as aminoethoxyvinylglycine (AVG), are potent inhibitors of ACC synthase. By forming a stable complex with the PLP cofactor in the active site of the enzyme, AVG effectively blocks the production of ACC, the immediate precursor of ethylene. This leads to a significant reduction in ethylene production and can be used to delay ripening and senescence in various plant species. Given that this compound contains the inhibitory aminooxy group, it is plausible that it could also interfere with ethylene biosynthesis by inhibiting ACC synthase.

Table 2: Effect of Aminooxy Compounds on Ethylene Biosynthesis

| Compound | Target Enzyme | Effect on Hormone Pathway |

| Aminoethoxyvinylglycine (AVG) | ACC synthase | Inhibition of ethylene production |

| This compound (Predicted) | ACC synthase | Potential inhibition of ethylene production |

Effects on Stress Response Pathways in Plants

Plant responses to both biotic and abiotic stresses are complex and involve the interplay of various signaling molecules, including hormones and amino acids. researchgate.net Amino acids and their derivatives can accumulate in plants under stress and play roles in osmotic adjustment, detoxification, and as precursors for defense compounds. researchgate.net

The potential of this compound to modulate ethylene biosynthesis has direct implications for plant stress responses. Ethylene is a key signaling molecule in response to wounding, pathogen attack, and various abiotic stresses. By inhibiting ethylene production, this compound could potentially alter a plant's ability to respond to these challenges. The outcome of such an alteration would be context-dependent, as ethylene can have both beneficial and detrimental effects during stress responses.

Modulation of Specific Cellular Processes (e.g., Apoptosis, Autophagy) in Research Models

There is no available research data on the effects of this compound on apoptosis or autophagy. Scientific inquiry into the biological activities of this specific compound has not been documented in publicly accessible research.

Consequently, without dedicated experimental investigation, any discussion on the modulation of apoptosis or autophagy by this compound would be purely speculative. Future in vitro and in vivo studies are necessary to determine if this compound has any significant biological effects and to elucidate the underlying molecular mechanisms.

Table of Research Findings on the Modulation of Apoptosis by this compound

| Research Model | Key Findings |

| Data Not Available | No studies have been published. |

Table of Research Findings on the Modulation of Autophagy by this compound

| Research Model | Key Findings |

| Data Not Available | No studies have been published. |

Information regarding the metabolic fate and biotransformation of this compound is not available in publicly accessible scientific literature.

Extensive searches for data on the metabolic pathways of this compound, including its enzymatic degradation in model organisms such as bacteria and yeast, the identification of its metabolites, the specific enzymes involved in its biotransformation, and its metabolic stability in research buffer systems and cell lysates, did not yield any relevant research findings.

Therefore, this article cannot be generated as requested due to the absence of scientific information on the specified topics.

Research Applications and Utility of Methyl 2 Amino 3 Aminooxy Propanoate As a Chemical Biology Probe

Use as a Tool for Enzyme Mechanism Elucidation

The unique reactivity of the aminooxy group in Methyl 2-amino-3-(aminooxy)propanoate makes it a valuable tool for studying the mechanisms of certain enzymes, particularly those that involve carbonyl-containing substrates or intermediates. The aminooxy moiety can act as a "warhead" to trap and identify transient species within an enzyme's active site.

One key application is in the study of enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, such as transaminases. These enzymes function through the formation of a Schiff base intermediate with an amino acid substrate. A molecule like this compound could potentially act as an inhibitor by forming a stable oxime with the PLP cofactor, effectively inactivating the enzyme. This inhibition can provide insights into the active site architecture and the catalytic mechanism. For example, aminooxy-containing compounds have been shown to be potent inhibitors of PLP-dependent enzymes like kynurenine aminotransferase-I researchgate.net.

Furthermore, if an enzymatic reaction proceeds through a keto-intermediate, this compound could be used to capture this intermediate. The formation of a stable oxime adduct with the intermediate would stall the reaction, allowing for its characterization by techniques such as mass spectrometry or X-ray crystallography. This approach provides direct evidence for the existence and structure of transient species in a catalytic cycle.

| Enzyme Target | Mechanism of Action | Information Gained |

| Transaminases (PLP-dependent) | Forms a stable oxime with the PLP cofactor. | Active site architecture, role of the cofactor. |

| Aldolases | Traps a transient aldehyde or ketone intermediate. | Confirmation of intermediate, structural details of the catalytic cycle. |

| Decarboxylases (with keto-intermediates) | Covalent modification of the keto-intermediate. | Elucidation of reaction pathway, identification of key intermediates. |

Application in Pathway Tracing and Metabolic Profiling

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. A significant challenge in metabolomics is the detection and identification of low-abundance or transient metabolites. Chemical probes can be employed to selectively label and enrich specific classes of metabolites.

This compound is well-suited for this purpose due to the chemoselective reaction of its aminooxy group with aldehydes and ketones. Many important metabolic pathways involve carbonyl-containing intermediates. By introducing this compound into a biological system, it can react with and "tag" these metabolites. If a tagged version of the probe is used (e.g., containing an isotopic label or a reporter group like biotin or a fluorophore), the labeled metabolites can be readily detected and identified using mass spectrometry or fluorescence imaging.

This strategy of "reactivity-based screening" has been successfully used to identify natural products containing aldehyde and ketone functionalities from bacterial extracts researchgate.net. Similarly, this compound could be used to trace the flow of metabolites through a pathway. For instance, by using a ¹³C- or ¹⁵N-labeled version of the probe, one could track the incorporation of the label into various downstream metabolites, providing a dynamic view of metabolic flux. Unnatural D-amino acids with bioorthogonal handles have been metabolically incorporated into bacterial peptidoglycan, showcasing the potential for amino acid derivatives in metabolic labeling nih.govresearchgate.netbohrium.com.

| Metabolite Class | Labeling Strategy | Detection Method | Potential Insights |

| Keto acids | Oxime formation with the aminooxy group. | LC-MS/MS | Flux through central carbon metabolism. |

| Aldehyde-containing lipids | Derivatization followed by enrichment. | Shotgun lipidomics | Alterations in lipid metabolism in disease states. |

| Sugar-derived aldehydes | In situ labeling in cell lysates. | Fluorescence microscopy | Glycolytic pathway activity. |

Development of Chemical Probes for Protein Target Identification

Identifying the protein targets of small molecules is a crucial step in drug discovery and in understanding cellular signaling pathways. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological samples nih.govnih.govmdpi.comfrontiersin.org.

This compound can serve as a scaffold for the development of activity-based probes. By attaching a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) and a reactive group that targets a specific enzyme class, a probe can be constructed to selectively label its protein targets. The amino acid backbone of this compound can provide a degree of specificity for enzymes that recognize amino acids.

For example, if an enzyme's catalytic mechanism involves the formation of a transient electrophilic species, a nucleophilic version of a probe derived from this compound could be designed to intercept this intermediate and form a covalent bond. The aminooxy group itself can be part of the recognition element or can be used to attach other functionalities. Probes containing an aminooxy group have been designed for the specific labeling of aldehydes and ketones on natural products, a strategy that can be adapted for protein targets researchgate.net.

| Probe Design Strategy | Target Enzyme Class | Reporter Tag | Application |

| Aminooxy warhead with a peptide recognition sequence | Proteases with a modified active site | Biotin | Identification of novel proteases in a disease model. |

| Amino acid scaffold with a Michael acceptor | Cysteine-containing enzymes | Rhodamine | In-gel fluorescence profiling of enzyme activity. |

| Bifunctional probe with aminooxy and a photoreactive group | Unknown binding partners of a metabolite | Isotope tag (e.g., ¹³C) | Deconvolution of small molecule-protein interactions. |

Integration into High-Throughput Screening Assays for Biochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds for their effects on a biological target enamine.net. The robust and specific nature of the oxime ligation makes this compound and its derivatives attractive components for the design of HTS assays iris-biotech.debath.ac.uknih.govnih.gov.

One potential application is in the development of fluorescence-based assays for enzyme activity. For example, a substrate could be designed with a quenched fluorophore that is released upon enzymatic cleavage, and the cleavage product could then be captured by a this compound-functionalized surface or bead through oxime ligation. This would allow for a highly sensitive and specific readout of enzyme activity.

Another application is in fragment-based screening. Small molecule fragments containing an aldehyde or ketone could be screened for their ability to bind to a protein target. A secondary screen using this compound could then be used to confirm binding and to elaborate the fragments into more potent inhibitors through oxime ligation. This approach leverages the high efficiency and specificity of the aminooxy-carbonyl reaction to rapidly explore chemical space around an initial fragment hit. The development of HTS assays for aminoacyl-tRNA synthetase inhibitors demonstrates the feasibility of targeting amino acid-related enzymes in high-throughput formats nih.gov.

| Assay Format | Principle | Readout | Application |

| Fluorescence Polarization | A fluorescently labeled aminooxy probe binds to a larger, enzyme-modified substrate, causing a change in polarization. | Fluorescence polarization | Screening for inhibitors of modifying enzymes. |

| Homogeneous Time-Resolved Fluorescence (HTRF) | An enzyme-generated carbonyl product is captured by a europium-labeled aminooxy compound, bringing it into proximity with an acceptor fluorophore. | FRET signal | High-throughput screening of enzyme inhibitors. |

| Surface-Based Assay | An aldehyde-containing substrate is immobilized on a surface via oxime ligation with an aminooxy-functionalized plate. Enzyme activity releases a detectable tag. | Colorimetric or fluorescent signal | Screening for enzyme activators or inhibitors. |

Future Directions and Emerging Research Avenues for Methyl 2 Amino 3 Aminooxy Propanoate

Exploration of Undiscovered Biological Targets

The bifunctional nature of Methyl 2-amino-3-(aminooxy)propanoate—possessing both a primary amine and a highly nucleophilic aminooxy group—makes it a compelling candidate for probing biological systems. nih.gov The aminooxy group is particularly notable for its ability to chemoselectively react with aldehydes and ketones to form stable oxime linkages, a reaction that is bio-orthogonal and can occur under mild physiological conditions. iris-biotech.debiotium.com

Future research could focus on identifying novel protein or cellular targets that interact with this compound. One approach could be to use it as a chemical probe in activity-based protein profiling (ABPP). In such an experiment, the aminooxy group could be used to covalently link the molecule to a reporter tag (like a fluorophore or biotin), and the α-amino ester portion could interact with potential enzymatic targets.

Table 1: Hypothetical Biological Targets and Rationale for Investigation

| Potential Target Class | Rationale for Interaction | Potential Research Outcome |

| Transaminases | The α-amino acid structure could allow it to be recognized by enzymes involved in amino acid metabolism. | Development of novel enzyme inhibitors for metabolic disorders. |

| Carbonyl-containing proteins | The aminooxy group can react with proteins that have undergone oxidative stress, leading to the formation of carbonyl groups. | A probe for detecting and isolating oxidatively damaged proteins. |

| Glycoproteins | After mild oxidation to generate aldehyde groups on the carbohydrate moieties, the aminooxy group could be used for selective labeling. biotium.com | New tools for studying glycosylation patterns in health and disease. |

| DNA abasic sites | The aldehyde group present at abasic sites in DNA could be a target for the aminooxy group. biotium.com | Development of probes for DNA damage and repair studies. |

Synergistic Interactions with Other Biochemical Modulators

The concept of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. This compound could be investigated for its potential to act synergistically with other biochemical modulators.

A significant area of exploration would be in drug delivery and targeting. The aminooxy group can be used to conjugate the molecule to drugs that contain an aldehyde or ketone functional group. This could create a new chemical entity with altered pharmacokinetic properties or the ability to target specific tissues or cells. For instance, conjugation to a cancer therapeutic could potentially enhance its efficacy or reduce its off-target toxicity.

Table 2: Potential Synergistic Combinations and Mechanisms

| Biochemical Modulator | Hypothesized Synergistic Mechanism | Potential Therapeutic Area |

| Anticancer drugs with carbonyl groups | Covalent conjugation via oxime linkage could improve drug stability, solubility, or cellular uptake. | Oncology |

| Enzyme inhibitors | The amino acid moiety could facilitate transport into cells, where the attached inhibitor can then exert its effect more efficiently. | Various, depending on the inhibitor |

| Photosensitizers in photodynamic therapy | Conjugation could improve the targeting of photosensitizers to specific cells or tissues, enhancing the localized cytotoxic effect of light activation. | Oncology, Dermatology |

Advanced Materials Science Applications

The reactivity of the aminooxy group is also highly relevant in the field of materials science, particularly for the surface modification of polymers and the creation of novel biomaterials. broadpharm.com The ability to form stable oxime bonds allows for the covalent attachment of this molecule to surfaces that have been functionalized with aldehyde or ketone groups.

Future research could explore the use of this compound in the following areas:

Biocompatible Coatings: Coating medical implants with this molecule could provide a surface with free amino groups, which could then be used to attach other biomolecules like peptides or growth factors to improve biocompatibility and promote tissue integration.

Hydrogel Formation: The bifunctional nature of the molecule could be exploited to create cross-linked hydrogels. For example, by reacting it with a polymer containing multiple aldehyde groups, a three-dimensional network could be formed. These hydrogels could have applications in drug delivery and tissue engineering.

Biosensor Development: Immobilizing this compound on a sensor surface could provide a platform for attaching enzymes or antibodies, leading to the development of novel biosensors for detecting a wide range of analytes.

Table 3: Potential Applications in Materials Science

| Application Area | Method of Integration | Potential Advantage |

| Surface Functionalization | Oxime ligation to aldehyde- or ketone-modified surfaces. | Provides a stable, covalent attachment with exposed amino groups for further modification. |

| Hydrogel Scaffolds | Cross-linking of polymers containing carbonyl groups. | Tunable mechanical properties and potential for controlled release of encapsulated molecules. |

| Functionalized Nanoparticles | Covalent attachment to the surface of nanoparticles. | Creation of targeted drug delivery systems or diagnostic imaging agents. |

Development of Advanced Methodologies for Studying its Interactions

To fully explore the potential of this compound, the development of advanced analytical methodologies will be crucial. These methods would be needed to study its interactions with biological molecules and materials in a quantitative and dynamic manner.

Surface Plasmon Resonance (SPR): SPR could be used to study the kinetics of the interaction between the aminooxy group and a surface functionalized with aldehydes or ketones. This would provide valuable data on the rate and stability of oxime bond formation.

Fluorescence Microscopy: By labeling the compound with a fluorescent dye, its localization within cells or its distribution on a material surface could be visualized. This would be particularly useful for tracking its delivery and interaction with biological targets.

Mass Spectrometry: Mass spectrometry techniques, such as MALDI-MS or LC-MS, would be essential for confirming the covalent conjugation of the molecule to proteins, peptides, or other biomolecules. biotium.com

Table 4: Advanced Analytical Methodologies and Their Potential Contributions

| Methodology | Information Gained | Impact on Research |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding to biological targets. | Understanding the driving forces behind molecular recognition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on the compound and its conjugates. | Elucidation of the three-dimensional structure of its interaction with targets. |

| Atomic Force Microscopy (AFM) | Visualization of surface modifications at the nanoscale. | Characterization of the topography and mechanical properties of functionalized materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.